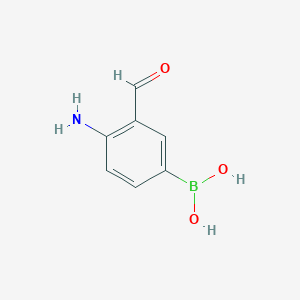

(4-Amino-3-formylphenyl)boronic acid

Description

Properties

Molecular Formula |

C7H8BNO3 |

|---|---|

Molecular Weight |

164.96 g/mol |

IUPAC Name |

(4-amino-3-formylphenyl)boronic acid |

InChI |

InChI=1S/C7H8BNO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H,9H2 |

InChI Key |

YCJYTHIOSLUAAG-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)N)C=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Reduction of Nitro-Substituted Precursors Followed by Formylation

One of the most common approaches to prepare this compound involves starting from 4-nitrophenylboronic acid derivatives, which undergo catalytic hydrogenation to yield the corresponding 4-aminophenylboronic acid. Subsequently, selective formylation at the 3-position is achieved under controlled conditions.

Hydrogenation Step :

4-Nitrophenylboronic acid is subjected to catalytic hydrogenation in the presence of palladium on carbon (0.5% Pd/C) catalyst under mild hydrogen pressure (0.2–1 atm) in absolute ethanol. The reaction is typically carried out at reflux for 3–6 hours, yielding 4-aminophenylboronic acid with high efficiency (yield ~95–99%) and purity (melting point 62–66 °C).Formylation Step :

The amino-substituted boronic acid is then reacted with an acylating agent such as chloroacetyl chloride or benzoyl chloride derivatives in a polar aprotic solvent like tetrahydrofuran or N-methyl-2-pyrrolidone (NMP). The reaction is performed at 20–40 °C for 3–8 hours, with molar ratios of 1:1 to 1:3 (boronic acid to acylating agent). The product is isolated by precipitation and filtration, yielding the formylated amino phenylboronic acid derivatives in yields ranging from 72% to 76%.

This two-step approach is scalable, cost-effective, and suitable for industrial production due to mild reaction conditions and straightforward purification.

Direct Synthesis from Haloaromatic Precursors via Grignard Reaction

An alternative method involves the preparation of formylphenylboronic acids from haloaromatic compounds using organometallic intermediates:

- A Grignard reagent is prepared from 4-diethoxymethylphenylmagnesium bromide in dry tetrahydrofuran under nitrogen atmosphere at low temperature (-50 °C).

- Tri-n-butyl borate is then added slowly to the Grignard reagent, maintaining the temperature between -40 and -50 °C.

- Hydrolysis with sulfuric acid at 5–10 °C yields crude formylphenylboronic acid.

- Purification involves alkaline dissolution (using sodium or potassium hydroxide solutions at pH ~10.5, temperature ~10 °C), extraction with toluene, and reprecipitation with hydrochloric acid to obtain highly pure product (purity >99.5% by HPLC).

This process is detailed in patent literature and provides an 88% theoretical yield of 4-formylphenylboronic acid with minor impurities such as carboxy and hydroxymethyl derivatives.

Purification and Quality Enhancement Techniques

Purification is critical due to the sensitivity of boronic acids to hydrolysis and side reactions. The following steps are commonly employed:

Alkaline Dissolution and Reprecipitation :

Crude formylphenylboronic acid is suspended in water and treated with 10% aqueous sodium hydroxide at 10 °C, followed by filtration of precipitates. The aqueous phase is extracted with toluene to remove organic impurities. Acidification with concentrated hydrochloric acid at low temperature (10 °C) precipitates the purified boronic acid.

This method yields pale yellow solids with purities exceeding 99.5% by HPLC.Activated Carbon Treatment :

Adsorption on activated carbon (e.g., 25 g per batch) further removes colored impurities and enhances purity to above 99.4%.Drying Conditions :

Drying under nitrogen flow at 50 °C prevents oxidation and degradation, preserving the compound's integrity.

Synthesis of this compound Derivatives via Condensation

The aldehyde functionality in this compound allows for further derivatization by condensation with amines to form imine or hydrazone derivatives, expanding its utility:

- Refluxing equimolar amounts of 4-amino-3-formylphenylboronic acid with various amines (e.g., 4-amino benzoic hydrazide, 2,6-dimethoxyaniline, 4-amino acetophenone) in absolute ethanol at 100 °C for 24 hours yields corresponding boronic acid-imine ligands.

- The products precipitate upon solvent removal, are washed with ethanol and water, and dried. These derivatives are soluble in ethanol and DMSO, suitable for further applications.

Comparative Data Table of Preparation Methods

In-Depth Research Findings and Notes

- The Grignard-based synthesis is advantageous for obtaining highly pure 4-formylphenylboronic acid but requires stringent temperature control and inert atmosphere to prevent side reactions.

- The hydrogenation approach starting from 4-nitrophenylboronic acid is more accessible and environmentally benign, using ethanol as solvent and mild hydrogen pressure.

- Purification by alkaline dissolution and reprecipitation is a robust method to achieve high purity, crucial for sensitive downstream applications.

- The formyl group in this compound enables facile formation of imine derivatives, broadening the compound’s synthetic versatility for ligand design and bioactive molecule development.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-formylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Oxidation: (4-Amino-3-carboxyphenyl)boronic acid.

Reduction: (4-Amino-3-hydroxymethylphenyl)boronic acid.

Substitution: A wide range of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

(4-Amino-3-formylphenyl)boronic acid has numerous applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biology: The compound is used in the development of fluorescent sensors for detecting biomolecules, such as amino acids and sugars.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including enzyme inhibitors and anticancer agents.

Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of (4-Amino-3-formylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and inhibitors. The compound can interact with specific molecular targets, such as enzymes, by forming stable complexes that inhibit their activity. The formyl and amino groups on the phenyl ring also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural and Electronic Differences

The substituents on the phenyl ring critically influence the reactivity and applications of boronic acids. Below is a comparison with structurally related compounds:

Reactivity and Binding Affinity

pKa and Diol Binding

- The amino group in this compound lowers the pKa of the boronic acid moiety compared to unsubstituted phenylboronic acid (pKa ~8.8), enabling diol binding at physiological pH (7.4) .

- In contrast, 3-AcPBA (3-acetamidophenylboronic acid) and 4-MCPBA (4-methylcarboxyphenylboronic acid) exhibit higher pKa values (~10), limiting their utility in physiological environments .

Stability and Pharmacokinetics

- Peptide boronic acids (e.g., bortezomib analogs) often suffer from rapid in vivo inactivation due to peptide bond hydrolysis . The urea-containing analogs improve stability by replacing labile amide bonds .

- This compound’s non-peptidic structure may circumvent these instability issues, though its in vivo behavior remains underexplored.

Medicinal Chemistry

- Proteasome Inhibition: While peptide boronic acids (e.g., compound 17, IC₅₀ = 8.21 nM) are potent proteasome inhibitors, their peptidic nature limits oral bioavailability . The non-peptidic structure of this compound could offer improved pharmacokinetics.

- Drug Design: The amino group allows bioconjugation, while the formyl group enables covalent targeting of lysine residues in proteins, similar to strategies used in covalent kinase inhibitors .

Sensing and Materials Science

- Diol Sensing : The compound’s moderate pKa and formyl group make it suitable for glucose and glycoprotein detection, akin to polythiophene-boronic acid composites .

- Supramolecular Assembly: The amino and formyl groups facilitate hierarchical structures via hydrogen bonding and dynamic covalent interactions, as seen in boronic acid-based polymers .

Research Findings and Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.